Cas no 137381-66-9 (1(2H)-Phthalazinone,2-ethyl-4-(3-pyridinyl)-)

1(2H)-Phthalazinone,2-ethyl-4-(3-pyridinyl)- structure
137381-66-9 structure
Product Name:1(2H)-Phthalazinone,2-ethyl-4-(3-pyridinyl)-
CAS No:137381-66-9
MF:C15H13N3O
MW:251.283222913742
CID:154585
PubChem ID:192280
Update Time:2025-04-19

1(2H)-Phthalazinone,2-ethyl-4-(3-pyridinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Phthalazinone,2-ethyl-4-(3-pyridinyl)-
    • 2-ethyl-4-(3-pyridyl)-1(2H)-phthalazinone
    • 2-ethyl-4-pyridin-3-ylphthalazin-1-one
    • 2-ethyl-4-(pyridin-3-yl)phthalazin-1(2H)-one
    • KK 505
    • KK-505
    • 2-Ethyl-4-pyridin-3-yl-2H-phthalazin-1-one
    • CHEMBL335687
    • 3-Ethyl-4-pyridin-3-yl-phthalazin-1-one
    • 2-Ethyl-4-(3-pyridinyl)-1(2H)-phthalazinone
    • BDBM50043283
    • DTXSID50160168
    • 1(2H)-Phthalazinone, 2-ethyl-4-(3-pyridinyl)-
    • FG5VG9E6UY
    • 137381-66-9
    • Inchi: 1S/C15H13N3O/c1-2-18-15(19)13-8-4-3-7-12(13)14(17-18)11-6-5-9-16-10-11/h3-10H,2H2,1H3
    • InChI Key: SSNUPBSCHCYXHG-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C2C=NC=CC=2)=NN1CC

Computed Properties

  • Exact Mass: 251.10599
  • Monoisotopic Mass: 251.105862
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 45.6

Experimental Properties

  • Density: 1.22
  • Boiling Point: 431.1°Cat760mmHg
  • Flash Point: 214.5°C
  • Refractive Index: 1.649
  • PSA: 45.56
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